3-Buten-1-one, 2-methyl-1-phenyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Buten-1-one, 2-methyl-1-phenyl- can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction between acetophenone and crotonaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product after purification .
Industrial Production Methods
Industrial production of 3-Buten-1-one, 2-methyl-1-phenyl- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain high-quality products .
Chemical Reactions Analysis
Types of Reactions
3-Buten-1-one, 2-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 3-methyl-1-phenyl-2-buten-1-ol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Buten-1-one, 2-methyl-1-phenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Buten-1-one, 2-methyl-1-phenyl- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity is attributed to the presence of the vinyl ketone structure, which can undergo Michael addition reactions. The pathways involved include the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Buten-2-one, 4-phenyl-:
Methyl vinyl ketone: A simpler vinyl ketone with a similar reactive site but lacking the phenyl group.
3-Methyl-2-buten-1-ol: An alcohol derivative with a similar carbon skeleton but different functional groups.
Uniqueness
3-Buten-1-one, 2-methyl-1-phenyl- is unique due to its combination of a phenyl group and a vinyl ketone structureThe presence of the phenyl group enhances its stability and provides additional sites for chemical modification .
Properties
CAS No. |
50599-02-5 |
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Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-methyl-1-phenylbut-3-en-1-one |
InChI |
InChI=1S/C11H12O/c1-3-9(2)11(12)10-7-5-4-6-8-10/h3-9H,1H2,2H3 |
InChI Key |
JNUPMZBODYBCKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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